2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide - 1013874-68-4

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Catalog Number: EVT-3033977
CAS Number: 1013874-68-4
Molecular Formula: C22H25N7O3
Molecular Weight: 435.488
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide belongs to a class of compounds known as xanthine derivatives. These compounds are structurally similar to xanthine, a purine base found in various organisms. This particular derivative has been explored for its potential as an adenosine receptor antagonist, specifically targeting the A2B adenosine receptor subtype. []

Molecular Structure Analysis

2-(8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is characterized by a central xanthine core structure. It features a 3,5-dimethyl-1H-pyrazole ring substituted at the 8-position of the xanthine, a 3-phenylpropyl group at the 7-position, and an acetamide group at the 1-position. The specific spatial arrangement of these substituents, determined by factors such as bond angles and rotations, plays a crucial role in its interaction with biological targets like the A2B adenosine receptor. []

Mechanism of Action

2-(8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide acts as an antagonist of the A2B adenosine receptor. This means it binds to the receptor but does not activate it, preventing the natural ligand, adenosine, from exerting its effects. While the precise mechanism is not detailed in the papers, it likely involves competitive binding at the adenosine binding site of the receptor. []

Applications
  • A2B Adenosine Receptor Antagonism: This compound exhibits antagonistic activity against the A2B adenosine receptor, potentially useful in research exploring the role of this receptor in various diseases. []

Alogliptin

  • Compound Description: Alogliptin is a marketed dipeptidyl peptidase IV (DPP-IV) inhibitor used for treating type 2 diabetes. []
  • Relevance: While not structurally identical to the target compound, Alogliptin serves as a reference point in a study exploring novel DPP-IV inhibitors. [] The study focuses on synthesizing enantiomers, including the (R)-enantiomer of a compound structurally similar to the target compound. This (R)-enantiomer exhibits potent DPP-IV inhibitory activity, similar to Alogliptin. [] Both Alogliptin and the (R)-enantiomer share the general pharmacophore features desired for DPP-IV inhibition, suggesting the target compound, with its related structure, might also exhibit such activity.

Linagliptin

  • Compound Description: Linagliptin, another marketed DPP-IV inhibitor used for treating type 2 diabetes, is structurally similar to Alogliptin. []
  • Relevance: Linagliptin is used alongside Alogliptin as a structural reference point for designing novel DPP-IV inhibitors, including the synthesized (R)-enantiomer. [] This (R)-enantiomer, alongside its structural similarity to the target compound, shows comparable antihyperglycemic activity to Linagliptin in oral glucose tolerance tests. [] The structural resemblance between Linagliptin, the (R)-enantiomer, and the target compound suggests potential DPP-IV inhibitory activity for the target compound.

(R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile ((R)-40)

  • Compound Description: (R)-40 is a potent DPP-IV inhibitor identified in a study focused on developing new treatments for type 2 diabetes. This compound exhibits an IC50 value of 23.5 nM against DPP-IV and demonstrated moderate antihyperglycemic activity comparable to Linagliptin in an oral glucose tolerance test. [] Additionally, (R)-40 effectively improved the pathological state of diabetic mice in the study. []
  • Relevance: (R)-40 and 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide share a core xanthine structure substituted at the 7- and 8-positions. [] The study highlights the importance of chirality for DPP-IV inhibition, indicating that specific stereoisomers are crucial for activity. [] This suggests that exploring different stereoisomers of the target compound might be crucial in optimizing its biological activity.

N-benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20)

  • Compound Description: MRE2029F20 is a potent and selective antagonist of the human A2B adenosine receptor with a Ki of 5.5 nM. [, , ] It displays good selectivity against other adenosine receptor subtypes (A1, A2A, A3). [] MRE2029F20 has been used as a radioligand ([3H]MRE 2029-F20) for studying A2B receptors. []
  • Relevance: MRE2029F20 and 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide share a common pharmacophore featuring a xanthine core substituted at the 8-position with a pyrazole ring further linked to an acetamide moiety. [, , ] The difference lies in the substituents on the pyrazole and the presence of a 3-phenylpropyl group at the 7-position of the xanthine in the target compound. [, , ] This structural similarity suggests that 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide might also interact with adenosine receptors, particularly the A2B subtype.

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20)

  • Compound Description: MRE2028F20 is another potent and selective A2B adenosine receptor antagonist, similar in structure to MRE2029F20. [] It exhibits a Ki of 38 nM for the A2B receptor and shows good selectivity over other adenosine receptor subtypes. []
  • Relevance: Like MRE2029F20, this compound shares the core xanthine and substituted pyrazole-acetamide structure with 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide. [] The primary difference lies in the substituents on the acetamide nitrogen and the presence of a 3-phenylpropyl group at the 7-position of the xanthine in the target compound. [] This similarity further suggests that the target compound might possess affinity for adenosine receptors, especially the A2B subtype.

Properties

CAS Number

1013874-68-4

Product Name

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

IUPAC Name

2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-1-yl]acetamide

Molecular Formula

C22H25N7O3

Molecular Weight

435.488

InChI

InChI=1S/C22H25N7O3/c1-14-12-15(2)29(25-14)21-24-19-18(20(31)28(13-17(23)30)22(32)26(19)3)27(21)11-7-10-16-8-5-4-6-9-16/h4-6,8-9,12H,7,10-11,13H2,1-3H3,(H2,23,30)

InChI Key

USFRPRJJDCILCG-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)N)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.